Methyl 2-(cyclopropylmethyl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

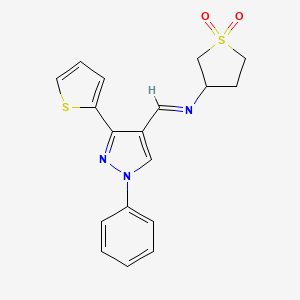

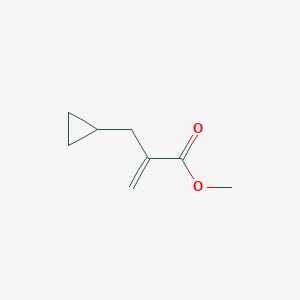

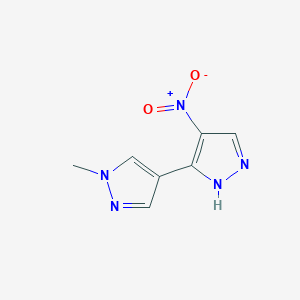

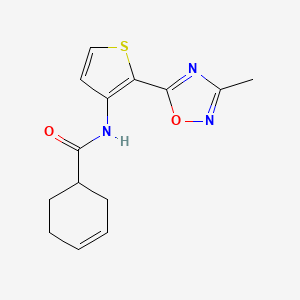

“Methyl 2-(cyclopropylmethyl)prop-2-enoate” is a chemical compound with the molecular formula C8H12O2 . It is also known by its IUPAC name, methyl 2-(cyclopropylmethyl)acrylate .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H12O2/c1-6(8(9)10-2)5-7-3-4-7/h7H,1,3-5H2,2H3 . This indicates that the molecule consists of a methyl ester group (CO2CH3) attached to a prop-2-enoate group with a cyclopropylmethyl substituent.Applications De Recherche Scientifique

1. Ethylene Inhibition and Plant Growth Regulation

1-Methylcyclopropene (1-MCP) Applications in Horticulture 1-Methylcyclopropene is a compound closely related to the cyclopropyl group in "Methyl 2-(cyclopropylmethyl)prop-2-enoate". It is primarily used as an ethylene action inhibitor, providing significant insights into the role of ethylene in plants. 1-MCP is applied to a wide range of fruits, vegetables, and floriculture crops to prevent ethylene effects, showcasing its utility in enhancing post-harvest quality and extending the shelf life of produce (Blankenship & Dole, 2003). This application suggests potential areas of research for "this compound" in agricultural sciences, focusing on plant growth regulation and ethylene inhibition.

2. Organic Synthesis and Pharmaceutical Applications

Oxyfunctionalization of Compounds with Adjacent Three-Membered Rings Research on the oxyfunctionalization of methylene groups activated by adjacent cyclopropane rings opens pathways for synthesizing carbonylcyclopropanes, which are crucial in developing pharmaceuticals. This process highlights the versatility of cyclopropane derivatives in organic synthesis, pointing to potential applications of "this compound" in creating bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Sedenkova et al., 2018).

3. Environmental Impact and Degradation

Occurrence, Fate, and Behavior of Environmental Contaminants While not directly related to "this compound", studies on the environmental impact of various compounds, such as parabens, offer insights into the potential environmental behavior of similar substances. These studies explore the occurrence, degradation, and toxicological effects of synthetic compounds in aquatic environments, highlighting the importance of understanding the environmental fate of chemicals used in consumer products and industrial processes (Haman et al., 2015).

Mécanisme D'action

Safety and Hazards

“Methyl 2-(cyclopropylmethyl)prop-2-enoate” is classified as a potentially hazardous substance. It has been assigned the GHS pictograms GHS02 and GHS07, indicating that it is flammable and may cause skin irritation or serious eye irritation . Safety precautions include avoiding contact with skin and eyes, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

methyl 2-(cyclopropylmethyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(9)10-2)5-7-3-4-7/h7H,1,3-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQMVNNXQMHOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)

![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)

![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)

![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)

![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)